molecular formula C6H3ClN2O B13916284 6-Chloro-5-hydroxypicolinonitrile

6-Chloro-5-hydroxypicolinonitrile

Cat. No.: B13916284
M. Wt: 154.55 g/mol
InChI Key: QOPGQYULDTUIDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-hydroxypicolinonitrile is an organic compound that belongs to the class of picolinonitriles It is characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 5th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-hydroxypicolinonitrile can be achieved through several methods. One common approach involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by the cleavage of the N-O bond in isoxazolopyridines under mild reaction conditions . This stepwise and one-pot synthetic route is efficient and yields the desired product with good purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-hydroxypicolinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted picolinonitriles depending on the nucleophile used.

Scientific Research Applications

6-Chloro-5-hydroxypicolinonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-5-hydroxypicolinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-substituted picolinonitriles: These compounds share a similar structure but differ in the position and type of substituents on the pyridine ring.

    6-Chloro-4-hydroxypicolinonitrile: Similar to 6-Chloro-5-hydroxypicolinonitrile but with the hydroxyl group at the 4th position.

Uniqueness

This compound is unique due to the specific positioning of the chlorine and hydroxyl groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C6H3ClN2O

Molecular Weight

154.55 g/mol

IUPAC Name

6-chloro-5-hydroxypyridine-2-carbonitrile

InChI

InChI=1S/C6H3ClN2O/c7-6-5(10)2-1-4(3-8)9-6/h1-2,10H

InChI Key

QOPGQYULDTUIDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1C#N)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.